Sodium Palmitate (U-13C16, 98%+)

Catalog No.
S14637277
CAS No.
M.F
C16H32NaO2
M. Wt
295.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Palmitate (U-13C16, 98%+)

Product Name

Sodium Palmitate (U-13C16, 98%+)

Molecular Formula

C16H32NaO2

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1;

InChI Key

ZUWJMSFTDBLXRA-SJIUKAAASA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Na]

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[Na]

Sodium Palmitate, chemically known as sodium hexadecanoate, is the sodium salt of palmitic acid, a saturated fatty acid with a 16-carbon chain. Its molecular formula is C16H31NaO2\text{C}_{16}\text{H}_{31}\text{NaO}_{2}, and it has a molecular weight of approximately 278.41 g/mol. Sodium Palmitate appears as a white solid or powder and is known for its solubility in water, where it forms a frothy or foamy solution, characteristic of soap . It is commonly produced through the saponification process, which involves the reaction of palmitic acid with sodium hydroxide .

The primary chemical reaction involving Sodium Palmitate is saponification, where triglycerides (fats) react with an alkali (sodium hydroxide) to produce glycerol and soap (sodium palmitate). The general reaction can be represented as follows:

Fat+NaOHGlycerol+Sodium Palmitate\text{Fat}+\text{NaOH}\rightarrow \text{Glycerol}+\text{Sodium Palmitate}

In this reaction, the ester bonds in triglycerides are hydrolyzed by sodium hydroxide, resulting in the formation of fatty acid salts and glycerol . Sodium Palmitate can also undergo various reactions typical of carboxylate salts, such as esterification and transesterification.

Sodium Palmitate exhibits significant biological activity, particularly in cellular metabolism. It has been shown to induce lipogenesis in hepatic cells, leading to increased lipid accumulation . Additionally, Sodium Palmitate can activate pathways associated with inflammation and cell death. For instance, it enhances reactive oxygen species production and activates Janus kinase signaling pathways in macrophage cell lines . In cancer research, it has been noted to induce lipoapoptosis in certain cancer cell lines by modulating glycogen synthase kinase-3β expression .

Sodium Palmitate is synthesized primarily through the saponification of palm oil or other triglycerides containing palmitic acid. The process involves:

  • Preparation of Reactants: Obtain palm oil and sodium hydroxide.
  • Saponification Reaction: Mix palm oil with a sodium hydroxide solution at elevated temperatures.
  • Separation: Allow the mixture to cool, then separate the glycerol from the soap.
  • Purification: Crystallize the Sodium Palmitate from the solution and dry it to obtain a pure product .

Alternative methods include direct neutralization of palmitic acid with sodium hydroxide.

Sodium Palmitate has diverse applications across various industries:

  • Cosmetics and Personal Care: Used as an emulsifier and thickening agent in creams and lotions.
  • Food Industry: Acts as a food additive for texture enhancement and is permitted in organic products .
  • Pharmaceuticals: Functions as an excipient in drug formulations.
  • Industrial Use: Serves as a surfactant in detergents and cleaning products due to its ability to lower surface tension .

Research indicates that Sodium Palmitate interacts with cellular pathways related to lipid metabolism and inflammation. In studies involving murine macrophage cell lines, it has been shown to activate inflammatory pathways through oxidative stress mechanisms . Furthermore, when used in cellular models, it promotes lipid accumulation, which can lead to metabolic disorders such as steatosis . These interactions highlight its role not only as a surfactant but also as an active component influencing cellular behavior.

Sodium Palmitate shares structural similarities with several other fatty acid salts. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Sodium LaurateC12H25NaO2Derived from lauric acid; used in soaps and detergents.
Sodium StearateC18H35NaO2Derived from stearic acid; commonly used in cosmetics.
Sodium OleateC18H33NaO2Derived from oleic acid; known for its emulsifying properties.
Sodium CocoateC8H15NaO2Derived from coconut oil; used widely in personal care products.

Uniqueness of Sodium Palmitate

Sodium Palmitate's uniqueness lies in its specific carbon chain length (16 carbons), which influences its physical properties such as melting point and solubility compared to other fatty acid salts. Its role in inducing lipogenesis makes it particularly relevant in metabolic studies and applications related to obesity and diabetes research .

Stable Isotope Tracer Design for Palmitate Studies

The design of stable isotope-labeled palmitate tracers requires careful consideration of isotopic placement, purity, and metabolic compatibility. Uniformly labeled [U-¹³C₁₆]palmitate, where all 16 carbon atoms are replaced with ¹³C, provides a robust tool for tracking fatty acid incorporation into complex lipids and energy pathways. This approach eliminates positional bias in label distribution, ensuring that metabolic intermediates retain isotopic enrichment regardless of cleavage points during β-oxidation or elongation.

A critical advancement in tracer design involves the use of gas chromatography-mass spectrometry (GC-MS) to detect [U-¹³C₁₆]palmitate derivatives. For example, pentafluorobenzyl esters of labeled palmitate generate carboxylate anions with distinct mass-to-charge ratios (e.g., m/z 271 for [U-¹³C₁₆]palmitate versus m/z 255 for unlabeled palmitate), enabling unambiguous identification in biological matrices. This specificity allows researchers to quantify femtomole-level tracer incorporation into tissues, as demonstrated in studies measuring fatty acid synthase (FASN) activity in crude lysates.

Comparative studies highlight the superiority of uniform labeling over single-position isotopes. In rodent models, intravenously infused [U-¹³C₁₆]palmitate achieved higher intramuscular triglyceride enrichment than [1-¹³C]oleate, underscoring its metabolic stability and reduced isotopic dilution. Such findings validate uniform labeling as the gold standard for tracing palmitate flux through compartmentalized lipid pools.

Table 1: Key Parameters in Stable Isotope Tracer Design for Palmitate

Parameter[U-¹³C₁₆]Palmitate[1-¹³C]Palmitate[U-²H₃₁]Palmitate
Isotopic Purity≥98%≥99%98%
Metabolic StabilityHigh (no isotope effect)ModerateLow (kinetic isotope effect)
Detection SensitivityFemtomole (GC-MS)Picomole (GC-MS)Nanomole (MS/MS)
Cost per Milligram$480$350$220

Optimization of [U-¹³C₁₆]Palmitate Synthesis for Metabolic Tracing

Synthetic routes for [U-¹³C₁₆]palmitate prioritize maximizing isotopic incorporation while minimizing byproducts. Commercial synthesis typically involves microbial fermentation using Escherichia coli cultures fed with ¹³C-enriched glucose, followed by saponification to yield sodium palmitate. This biological method ensures uniform labeling, as demonstrated by nuclear magnetic resonance (NMR) spectra showing 98% ¹³C enrichment at all carbon positions.

Critical quality control measures include:

  • Isotopic Purity Verification: Accelerator mass spectrometry (AMS) confirms that ≤2% of molecules contain ¹²C, preventing dilution effects in kinetic studies.
  • Chemical Stability Testing: Long-term storage stability is assessed via accelerated degradation studies under varying pH and temperature conditions, ensuring tracer integrity over months.
  • Metabolic Equivalence Validation: Comparative radiolabeling assays confirm that [U-¹³C₁₆]palmitate mirrors the pharmacokinetics of native palmitate in hepatocyte uptake assays.

Recent optimizations focus on reducing production costs without compromising purity. For instance, replacing batch fermentation with continuous culture systems increased yields by 37% while maintaining 98% isotopic enrichment, as evidenced by GC-MS chromatograms of methyl palmitate derivatives.

Comparative Analysis of ¹³C vs. ²H Labeling Strategies

The choice between ¹³C and ²H labeling hinges on experimental goals, detection limits, and potential isotopic effects. [U-¹³C₁₆]palmitate offers several advantages over deuterated analogs:

  • Reduced Kinetic Isotope Effects: The ¹³C nucleus has a smaller mass difference from ¹²C (8.3% vs. 100% for ²H/¹H), minimizing alterations in reaction rates during enzymatic processing. This is critical for maintaining physiological relevance in in vivo studies.
  • Superior Analytical Sensitivity: Modern high-resolution mass spectrometers discriminate ¹³C isotopomers with greater precision than ²H-labeled species. For example, orbitrap-based platforms achieve <0.01% coefficient of variation for [U-¹³C₁₆]palmitate quantification versus 0.1% for [U-²H₃₁]palmitate.
  • Compatibility with Multi-Tracer Experiments: The distinct mass shifts of ¹³C (Δmlz +16) versus ²H (Δmlz +31) allow simultaneous use of both labels in pulse-chase studies, enabling parallel tracking of exogenous and endogenous palmitate pools.

However, ²H labeling remains cost-effective for large-scale human studies. Oral administration of [U-²H₃₁]palmitate facilitates non-invasive monitoring of fat oxidation via urine deuterium enrichment, circumventing the need for venous sampling. Despite this, hepatic sequestration of ²H-labeled acetyl-CoA fragments complicates compartmental modeling, a limitation absent in ¹³C tracers.

Table 2: Strategic Selection of Isotopic Labels for Palmitate Tracing

ApplicationPreferred LabelRationale
De novo lipogenesis[U-¹³C₁₆]PalmitateAvoids isotopic dilution in acetyl-CoA pools
Whole-body β-oxidation[U-²H₃₁]PalmitateEnables urinary monitoring
Multi-organ kineticsDual ¹³C/²H labelsDistinguishes tissue-specific fluxes
Cell culture studies[U-¹³C₁₆]PalmitateCompatible with NMR metabolomics

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

295.28367691 g/mol

Monoisotopic Mass

295.28367691 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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